N'-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic hydrazide derivative featuring a hybrid scaffold combining indole, pyrazole, and ethoxyphenyl moieties. This compound belongs to a class of nonpeptidic inhibitors targeting endoplasmic reticulum aminopeptidase 1 (ERAP1), an enzyme critical for antigen processing in adaptive immunity and a therapeutic target in cancer immunotherapy and autoimmune diseases . Its structural design leverages the (E)-N′-((1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide core, which has been identified as a promising framework for selective enzyme inhibition due to its ability to engage in hydrogen bonding and hydrophobic interactions with active-site residues (e.g., Ser342 in ERAP1) .
Properties
CAS No. |
302917-82-4 |
|---|---|
Molecular Formula |
C21H19N5O2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H19N5O2/c1-2-28-20-10-6-4-8-16(20)18-11-19(25-24-18)21(27)26-23-13-14-12-22-17-9-5-3-7-15(14)17/h3-13,22H,2H2,1H3,(H,24,25)(H,26,27)/b23-13+ |
InChI Key |
YUDMDQWSCUCRNE-YDZHTSKRSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Indole Carbohyrazide with Chalcone Derivatives
The most widely documented method involves the reaction of 1H-indole-3-carbohydrazide with a substituted chalcone under acidic conditions. This approach, adapted from analogous pyrazole-indole hybrids, proceeds via a cyclocondensation mechanism to form the pyrazole core.
Procedure :
- Starting Material Preparation :
- 1H-Indole-3-carbohydrazide is synthesized by refluxing methyl 1H-indole-3-carboxylate with hydrazine hydrate in ethanol.
- The chalcone precursor, 3-(2-ethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, is prepared via Claisen-Schmidt condensation between 2-ethoxyacetophenone and thiophene-2-carbaldehyde in the presence of NaOH.
- Cyclocondensation Reaction :
Optimization :
Palladium-Catalyzed Cross-Coupling for Ethoxyphenyl Functionalization
Alternative routes described in patent literature employ Suzuki-Miyaura coupling to introduce the 2-ethoxyphenyl group post-cyclization.
Procedure :
- Pyrazole Intermediate Synthesis :
- A halogenated pyrazole-indole precursor (e.g., 3-bromo-1H-pyrazole-5-carbohydrazide) is prepared via cyclocondensation.
- Coupling Reaction :
Advantages :
- Enables late-stage functionalization, facilitating diversification of aryl groups.
- Yields: 60–65% after column chromatography.
Protective Group Strategies
Amino Protection During Synthesis
To prevent side reactions at the indole nitrogen, protective groups such as tert-butoxycarbonyl (Boc) or benzyl are employed:
- Protection :
- Indole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP as a catalyst.
- Deprotection :
Purification and Characterization
Isolation Techniques
Spectroscopic Analysis
Key Characterization Data :
Comparative Analysis of Synthetic Methods
Industrial-Scale Adaptation
Patent WO2015067782A1 outlines a scalable process using continuous flow reactors for the cyclocondensation step, reducing reaction time to 3–4 hours with microwave assistance. Key modifications include:
- Solvent System : TBME/water biphasic mixture enhances heat transfer.
- Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica reduce costs.
Chemical Reactions Analysis
Types of Reactions
N’-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N’-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Indole-Pyrazole Hybrids
Key Observations :
- The 2-ethoxyphenyl substituent in the target compound balances lipophilicity (xlogP >5) and steric effects, enabling submicromolar ERAP1 inhibition while avoiding excessive molecular weight (>450) .
- Chlorinated derivatives (e.g., 2,4-dichlorophenyl) introduce electron-withdrawing groups that may enhance binding to hydrophobic enzyme pockets but increase toxicity risks .
- Thiophene and benzyloxy substituents improve π-π stacking and selectivity, respectively, as seen in ERAP1 inhibitors .
Key Observations :
- The target compound’s ERAP1 inhibition is distinct from SKI-I’s sphingosine kinase 1 (SphK1) targeting, though both share hydrazide scaffolds .
- Nicotinohydrazide derivatives exhibit cytotoxicity against breast cancer cells, highlighting scaffold versatility .
- Ultrasonication synthesis (e.g., for pyrazolines) reduces reaction time compared to traditional reflux methods .
Physicochemical and Spectroscopic Comparisons
Table 3: Spectroscopic and Elemental Analysis Data
Key Observations :
- Nicotinohydrazides display diagnostic ¹H NMR shifts for indole (δ 6.90–7.23) and pyridine protons (δ 8.30–8.90) .
- Sulfonohydrazides (e.g., 4-chloro derivatives) show higher molecular weights and distinct elemental profiles due to sulfonyl and morpholinoethyl groups .
Q & A
Synthesis and Characterization
Q1: What synthetic routes are optimal for preparing N'-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how can intermediates be validated? Methodological Answer: The compound can be synthesized via condensation of 3-amino-5-pyrazolone derivatives with indole-3-carboxaldehyde analogs under reflux in ethanol with triethylamine as a catalyst. Key intermediates should be characterized using 1H/13C NMR and elemental analysis to confirm regioselectivity and purity . For hydrazide derivatives, spectral data (IR, UV-Vis) should align with carbonyl (C=O) and imine (C=N) stretching frequencies (~1650–1700 cm⁻¹ and ~1600 cm⁻¹, respectively) .
Structural Analysis
Q2: How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry? Methodological Answer: Use SHELXL for small-molecule refinement, employing high-resolution X-ray diffraction data. Key parameters include anisotropic displacement refinement for non-H atoms and constraints for disordered regions. Cross-validate results with WinGX for metric analysis and ORTEP for visualizing anisotropic displacement ellipsoids. SHELX’s robust handling of twinned data is critical for resolving ambiguities in bond lengths and angles .
Biological Activity Evaluation
Q3: What experimental designs are suitable for assessing antimicrobial and antioxidant activities of this compound? Methodological Answer:
- Antimicrobial assays: Use the cup-plate method against Staphylococcus aureus and Aspergillus niger, with zone-of-inhibition measurements at concentrations ≥100 µg/mL. Include positive controls (e.g., ciprofloxacin) and solvent blanks .
- Antioxidant assays: Employ radical scavenging activity (RSA) using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ferric ion chelation assays . Calculate IC₅₀ values and compare to ascorbic acid standards .
Structure-Activity Relationships (SAR)
Q4: How do substituents on the indole and pyrazole rings influence biological activity? Methodological Answer:
- Indole modifications: Electron-donating groups (e.g., methoxy at C-5) enhance receptor binding affinity via hydrogen bonding interactions, as seen in related indole-carbohydrazides .
- Pyrazole substitutions: The 2-ethoxyphenyl group improves lipophilicity, enhancing membrane permeability. Compare with analogs lacking the ethoxy group to quantify bioavailability differences .
Data Contradiction Analysis
Q5: How should discrepancies in bioactivity data between similar hydrazide derivatives be addressed? Methodological Answer:
- Replicate experiments under standardized conditions (e.g., pH, solvent, temperature).
- Perform dose-response curve analysis to identify non-linear effects.
- Use molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding energy differences at target sites (e.g., 5-HT1D receptors or microbial enzymes) .
Advanced Research: Molecular Modeling
Q6: What computational strategies are recommended for predicting pharmacokinetic properties? Methodological Answer:
- Use QSAR models to predict logP (lipophilicity) and BBB permeability.
- Perform molecular dynamics simulations (e.g., GROMACS) to assess stability in aqueous and lipid environments.
- Validate predictions with in vitro ADME assays (e.g., Caco-2 cell permeability) .
Crystallization Challenges
Q7: How can solvent-induced polymorphism be minimized during crystallization? Methodological Answer:
- Screen solvents (e.g., ethanol, DMF, acetonitrile) using high-throughput crystallization plates .
- Monitor crystal growth via polarized light microscopy and confirm polymorph identity with PXRD .
- Optimize slow evaporation techniques to favor thermodynamically stable forms .
Analytical Method Validation
Q8: What chromatographic methods ensure purity and stability of this compound? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
